Alseroxylon

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alseroxylon is a bile acid sequestrant used primarily to lower blood cholesterol levels, specifically low-density lipoprotein cholesterol. It is also employed to reduce stool volume and frequency, and in the treatment of chronic diarrhea . This compound works by binding to bile acids in the gut, preventing their reabsorption and promoting their excretion, which in turn lowers cholesterol levels in the blood .

Méthodes De Préparation

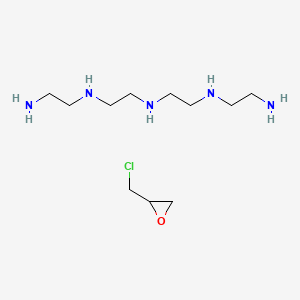

Synthetic Routes and Reaction Conditions: Alseroxylon is synthesized through the copolymerization of diethylenetriamine and epichlorohydrin . The reaction involves mixing diethylenetriamine with epichlorohydrin under controlled conditions to form a high molecular weight copolymer. The reaction is typically carried out in an aqueous medium with the pH maintained between 6.0 and 7.5 .

Industrial Production Methods: In industrial settings, the production of colestipol involves large-scale polymerization reactors where diethylenetriamine and epichlorohydrin are combined. The resulting copolymer is then purified, dried, and processed into various dosage forms such as granules and tablets .

Analyse Des Réactions Chimiques

Structural Composition and Reactivity

Alseroxylon is a mixture of indoloquinolizine alkaloids, including reserpine and related compounds . Key functional groups include:

-

Methoxy groups : Contribute to lipophilicity and influence acid-base reactions.

-

Ester linkages : Susceptible to hydrolysis under acidic or basic conditions.

-

Indole and quinoline moieties : Participate in redox and electrophilic substitution reactions .

Hydrolysis Reactions

The ester bonds in this compound’s alkaloids undergo hydrolysis, releasing methanol and generating carboxylic acid derivatives. For example:

This compound R O CO OCH3 +H2O→R COOH+CH3OH

This reaction is accelerated in alkaline environments, as observed in related Rauvolfia alkaloids .

Oxidation and Stability

This compound’s indole ring system is prone to oxidation, forming N-oxide derivatives under oxidative conditions. UV spectral data (Table 1) indicates stability in non-polar solvents but degradation in UV light .

Table 1: UV Spectral Properties of this compound

| Parameter | Value |

|---|---|

| λmax | 302 nm |

| E1%1cm | 0.010 |

| λmin | 277 nm |

Acid-Base Behavior

The tertiary amine in its indoloquinolizine structure protonates in acidic media, forming water-soluble salts. This property is critical for its extraction and purification .

Degradation Pathways

-

Thermal degradation : Above 100°C, decomposition yields volatile amines and phenolic compounds .

-

Photodegradation : UV exposure leads to dimerization of indole moieties, reducing biological activity .

Analytical Characterization

Applications De Recherche Scientifique

Alseroxylon has several scientific research applications across various fields:

Chemistry: this compound is studied for its ion-exchange properties and its ability to form complexes with bile acids.

Biology: Research focuses on its role in lipid metabolism and its effects on cholesterol levels.

Medicine: this compound is used to treat hypercholesterolemia and chronic diarrhea.

Mécanisme D'action

Alseroxylon exerts its effects by binding to bile acids in the intestine, forming an insoluble complex that is excreted in the feces . This process reduces the reabsorption of bile acids, leading to increased synthesis of new bile acids from cholesterol in the liver. As a result, liver cholesterol levels decrease, which in turn increases the expression of low-density lipoprotein receptors and lowers low-density lipoprotein cholesterol levels in the blood .

Comparaison Avec Des Composés Similaires

Cholestyramine: Another bile acid sequestrant with similar properties and uses.

Colesevelam: A newer bile acid sequestrant with improved tolerability and fewer gastrointestinal side effects.

Comparison: Alseroxylon, cholestyramine, and colesevelam all function as bile acid sequestrants, but colestipol is unique in its specific polymer structure and its particular balance of efficacy and side effects . While cholestyramine is known for its strong binding capacity, it often causes gastrointestinal discomfort. Colesevelam, on the other hand, is better tolerated but may be less effective in some patients .

Propriétés

Numéro CAS |

8001-95-4 |

|---|---|

Formule moléculaire |

C11H28ClN5O |

Poids moléculaire |

281.83 g/mol |

Nom IUPAC |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane |

InChI |

InChI=1S/C8H23N5.C3H5ClO/c9-1-3-11-5-7-13-8-6-12-4-2-10;4-1-3-2-5-3/h11-13H,1-10H2;3H,1-2H2 |

Clé InChI |

GMRWGQCZJGVHKL-UHFFFAOYSA-N |

SMILES |

C1C(O1)CCl.C(CNCCNCCNCCN)N |

SMILES canonique |

C1C(O1)CCl.C(CNCCNCCNCCN)N |

Apparence |

Solid powder |

Key on ui other cas no. |

50925-79-6 26658-42-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Colestid Colestipol Colestipol HCl Colestipol Hydrochloride HCl, Colestipol Hydrochloride, Colestipol U 26,597 A U-26,597 A U26,597 A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.